molecular formula C20H17F3N4O2S2 B2362518 N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868976-08-3

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2362518
CAS No.: 868976-08-3
M. Wt: 466.5
InChI Key: YNVOHMUGRNGQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also has a trifluoromethyl group attached to a benzamide moiety, which is often seen in pharmaceuticals due to its ability to enhance lipophilicity and metabolic stability .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Corrosion Inhibition

Experimental and Theoretical Studies on Benzothiazole Derivatives : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic environments. These inhibitors show potential for adsorption onto surfaces via both physical and chemical means, offering enhanced stability and higher inhibition efficiencies. This suggests that related compounds could be explored for protective applications in metal preservation and maintenance Hu et al., 2016.

Anticancer Activity

Microwave-Assisted Synthesis of Thiadiazole Derivatives : Thiadiazole scaffolds, coupled with benzamide groups, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study highlights the potential biological properties of these compounds, suggesting a research pathway for N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide in exploring anticancer applications Tiwari et al., 2017.

Chemical Synthesis and Complex Formation

Synthesis of Thiadiazolobenzamide and Its Metal Complexes : A specific study focused on the synthesis of a thiadiazolobenzamide compound and its complexes with nickel and palladium. This demonstrates the compound's potential in forming metal complexes, which could be of interest in materials science and catalysis Adhami et al., 2012.

Antimicrobial and Antifungal Agents

Synthesis of New Thiazol-5-yl Benzamides as Potential Antifungal Agents : The study of benzamide derivatives containing a thiazole ring highlights their potential as antifungal agents. Given the structural similarity, researching this compound in antimicrobial contexts could be fruitful Narayana et al., 2004.

Mechanism of Action

Properties

IUPAC Name

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c21-20(22,23)15-9-5-4-8-14(15)17(29)25-18-26-27-19(31-18)30-12-16(28)24-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVOHMUGRNGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.